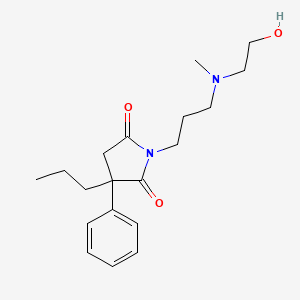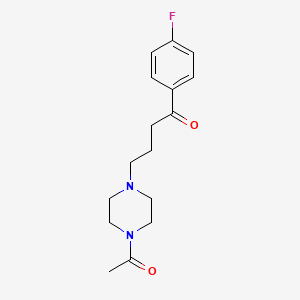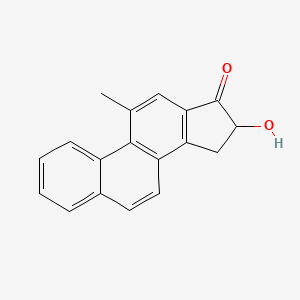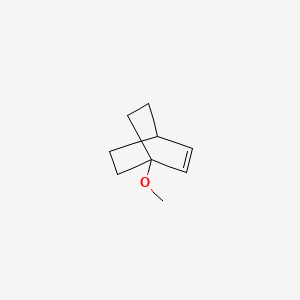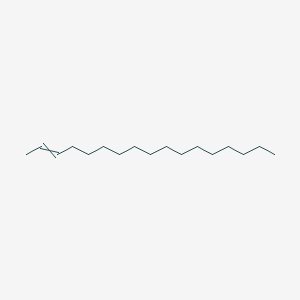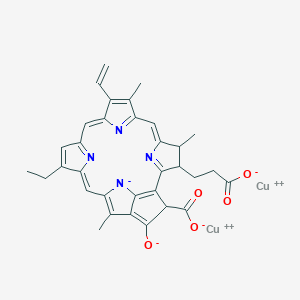
Copper chlorphyllin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is a water-soluble compound formed by replacing the magnesium atom in chlorophyll with copper. This modification enhances its stability and solubility, making it useful in various applications, including as a food additive, dietary supplement, and therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of copper chlorophyllin involves several steps:
Saponification: Chlorophyll is extracted from plant sources such as alfalfa using solvents like acetone, ethanol, or hexane. .
Copper Substitution: The saponified chlorophyll is then treated with copper sulfate (CuSO₄) to replace the central magnesium atom with copper. .
Purification: The resulting copper chlorophyllin is purified through filtration, precipitation, and drying processes to obtain the final product
Industrial Production Methods: Industrial production of copper chlorophyllin follows similar steps but on a larger scale. The process involves continuous extraction, saponification, copper substitution, and purification to ensure high yield and quality. The use of advanced filtration and drying techniques helps in achieving a consistent product .
化学反応の分析
Types of Reactions: Copper chlorophyllin undergoes various chemical reactions, including:
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions, particularly involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different chlorin derivatives .
科学的研究の応用
Copper chlorophyllin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the properties and reactions of chlorophyll derivatives.
Medicine: It has therapeutic applications, including as an internal deodorant, wound healing agent, and potential anticancer agent
Industry: Copper chlorophyllin is used as a natural green colorant in food and cosmetics.
作用機序
Copper chlorophyllin is compared with other chlorophyll derivatives:
Chlorophyll a and b: These are natural, fat-soluble chlorophylls found in plants.
Zinc Chlorophyllin: Similar to copper chlorophyllin but with zinc replacing the magnesium atom.
Iron Chlorophyllin: Another derivative with iron replacing magnesium.
Uniqueness: Copper chlorophyllin’s water solubility, stability, and broad range of applications make it unique among chlorophyll derivatives .
類似化合物との比較
- Chlorophyll a
- Chlorophyll b
- Zinc chlorophyllin
- Iron chlorophyllin
特性
CAS番号 |
28849-57-2 |
|---|---|
分子式 |
C33H28Cu2N4O5 |
分子量 |
687.7 g/mol |
IUPAC名 |
dicopper;22-(2-carboxylatoethyl)-16-ethenyl-11-ethyl-17,21,26-trimethyl-4-oxido-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaene-3-carboxylate |
InChI |
InChI=1S/C33H32N4O5.2Cu/c1-6-17-10-18-11-25-19(7-2)14(3)21(35-25)12-22-15(4)20(8-9-26(38)39)30(36-22)28-29(33(41)42)32(40)27-16(5)23(37-31(27)28)13-24(17)34-18;;/h7,10-13,15,20,29H,2,6,8-9H2,1,3-5H3,(H4,34,35,36,37,38,39,40,41,42);;/q;2*+2/p-4 |
InChIキー |
MVTQTIMMYUZWTL-UHFFFAOYSA-J |
正規SMILES |
CCC1=CC2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)[O-])C)C(=O)[O-])[O-])C.[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


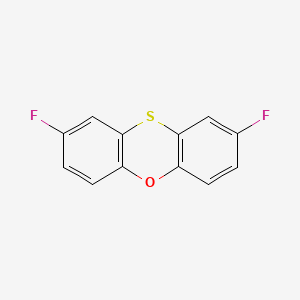
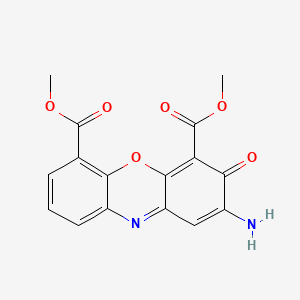

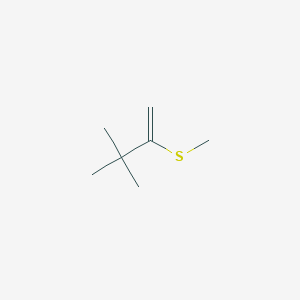
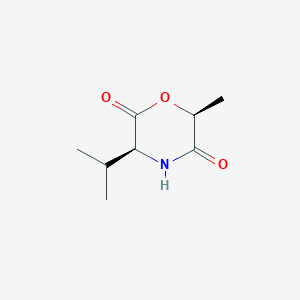

![[(4R,4aR,7R,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate](/img/structure/B14692285.png)
![[(3Z)-3-[[2-(1H-indol-3-yl)acetyl]hydrazinylidene]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B14692286.png)
